Sulforhodamina B

Descripción general

Descripción

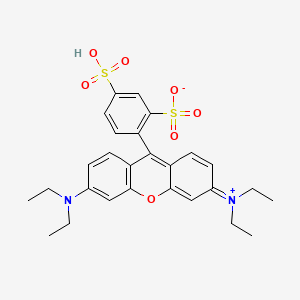

Sulforhodamine B, also known as Kiton Red 620, is a fluorescent dye with the chemical formula C27H30N2O7S2. It is widely used in various scientific fields due to its water solubility and strong fluorescence properties. The dye is particularly known for its applications in laser-induced fluorescence and the quantification of cellular proteins in cultured cells .

Aplicaciones Científicas De Investigación

Sulforhodamine B has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.

Medicine: Utilized in drug screening assays to evaluate the cytotoxic effects of potential therapeutic compounds.

Industry: Applied in the production of fluorescent inks and dyes for various industrial applications.

Mecanismo De Acción

Target of Action

Sulforhodamine B (SRB), also known as Lissamine rhodamine B, primarily targets cellular proteins . It binds electrostatically and pH-dependently to protein basic amino acid residues . This interaction is particularly significant in the context of cell proliferation studies, where SRB is used as a marker .

Mode of Action

SRB’s mode of action is based on its ability to bind to protein basic amino acid residues of trichloroacetic acid-fixed cells . Under mild acidic conditions, SRB binds to these residues, and under mild basic conditions, it can be extracted from cells and solubilized for measurement . This property allows SRB to be used as a proxy for cell mass, which can then be extrapolated to measure cell proliferation .

Biochemical Pathways

Instead, it serves as a polar tracer that can be used for investigating neuronal morphology, preparing fluorescent liposomes, and studying cell-cell communications . It is also used in the study of phagosome-lysosome uptake and fusion .

Result of Action

The primary result of SRB’s action is the quantification of cellular proteins, which serves as an indicator of cell proliferation . The amount of bound dye can be used as a proxy for cell mass, allowing researchers to measure cell proliferation . This makes SRB a valuable tool in cytotoxicity screening .

Action Environment

The action of SRB is influenced by the pH of its environment. Its binding to protein basic amino acid residues is pH-dependent, occurring under mild acidic conditions . Therefore, the efficacy and stability of SRB are likely to be influenced by the pH and aqueous environment in which it is used .

Análisis Bioquímico

Biochemical Properties

Sulforhodamine B has the ability to bind electrostatically and pH-dependent on protein basic amino acid residues . It binds to proteins under mild acidic conditions and can be extracted from cells under mild basic conditions . This property allows it to be used in various biochemical reactions, particularly in the quantification of cellular proteins .

Cellular Effects

It binds stoichiometrically to proteins under mild acidic conditions and can be extracted using basic conditions, thus the amount of bound dye can be used as a proxy for cell mass, which can then be extrapolated to measure cell proliferation .

Molecular Mechanism

The molecular mechanism of Sulforhodamine B is based on its ability to bind to protein basic amino acid residues of trichloroacetic acid-fixed cells . Under mild acidic conditions, Sulforhodamine B binds to these residues. It can be quantitatively extracted from cells and solubilized for optical density measurement by weak bases such as Tris base .

Temporal Effects in Laboratory Settings

The effects of Sulforhodamine B can vary over time in laboratory settings. The SRB assay possesses a colorimetric end point and is nondestructive and indefinitely stable . This makes it suitable for long-term studies of cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Sulforhodamine B in animal models are limited, the compound’s use in cytotoxicity assays suggests that its effects would likely vary with dosage. Higher concentrations may lead to increased binding to cellular proteins, potentially influencing cell proliferation measurements .

Metabolic Pathways

Its ability to bind to protein basic amino acid residues could potentially affect protein function and thus influence various metabolic pathways .

Transport and Distribution

Sulforhodamine B is a water-soluble compound , suggesting it could be readily transported and distributed within cells and tissues

Subcellular Localization

Given its use as a membrane-impermeable polar tracer , it is likely that it remains largely extracellular or within the cytoplasm, rather than being localized to specific subcellular compartments or organelles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sulforhodamine B is synthesized through a series of chemical reactions involving the condensation of 3-diethylaminophenol with phthalic anhydride, followed by sulfonation. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the sulfonated product.

Industrial Production Methods: In industrial settings, the production of Sulforhodamine B involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the dye in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Sulforhodamine B primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. These groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic substitution.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used to introduce electrophilic groups into the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of sulfonate esters, while electrophilic substitution can introduce nitro or sulfonic groups into the molecule.

Comparación Con Compuestos Similares

Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.

Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.

Eosin Y: A fluorescent dye used in histology and cytology with distinct staining properties.

Uniqueness of Sulforhodamine B: Sulforhodamine B is unique due to its high water solubility and strong fluorescence, which make it particularly suitable for applications in aqueous environments. Additionally, its ability to bind to proteins in a pH-dependent manner provides a versatile tool for various biological and chemical assays .

Propiedades

Número CAS |

2609-88-3 |

|---|---|

Fórmula molecular |

C27H30N2O7S2 |

Peso molecular |

558.7 g/mol |

Nombre IUPAC |

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate;hydron |

InChI |

InChI=1S/C27H30N2O7S2/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35) |

Clave InChI |

IOOMXAQUNPWDLL-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-] |

SMILES canónico |

[H+].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

2609-88-3 3520-42-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

3520-42-1 (hydrochloride salt) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acid Red acid red, isoxanthene C.I. 45100 C.I. acid red 52 caries check erio acid red kiton red S lissamine rhodamine B lissamine rhodamine B, sodium salt R-106 sulforhodamine B sulforodamine B sulphorhodamine B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.